Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate

Description

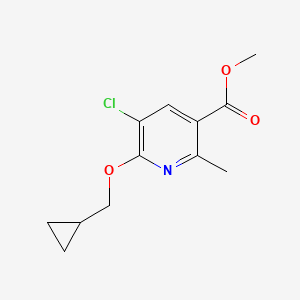

Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl ester at position 3, a chlorine atom at position 5, a cyclopropylmethoxy group at position 6, and a methyl group at position 2 (Figure 1). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structural features—notably the cyclopropylmethoxy group—enhance lipophilicity and metabolic stability compared to simpler alkoxy substituents .

Properties

Molecular Formula |

C12H14ClNO3 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H14ClNO3/c1-7-9(12(15)16-2)5-10(13)11(14-7)17-6-8-3-4-8/h5,8H,3-4,6H2,1-2H3 |

InChI Key |

SDUGALJAQQZXBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)OC)Cl)OCC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate typically involves several steps. One common method includes the reaction of 5-chloro-6-hydroxynicotinic acid with cyclopropylmethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then esterified with methanol under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of nicotinate derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Nicotinate Derivatives

Key Observations:

Substituent Bulk and Lipophilicity :

- The cyclopropylmethoxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methoxy (e.g., in Methyl 2-chloro-5-fluoro-6-methoxynicotinate). This enhances membrane permeability and bioavailability .

- The 2-methyl group further stabilizes the pyridine ring, reducing metabolic degradation .

In contrast, fluorine (Methyl 2-chloro-5-fluoro-6-methoxynicotinate) offers weaker electronegativity but better metabolic stability . The cyano group in Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate introduces hydrogen-bonding capabilities, which may improve target selectivity .

Synthetic Utility :

Pharmacokinetic and Industrial Relevance

- Solubility and Stability : The methyl ester in the target compound improves stability over carboxylic acid derivatives (e.g., 5-Chloro-2-hydroxy-6-methylnicotinic acid) by reducing ionization at physiological pH .

- Applications: The target compound is prioritized in drug discovery for its balanced lipophilicity and metabolic resistance. Analogs like Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate are explored for niche targets due to their unique substituent combinations .

Biological Activity

Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate is a compound of significant interest in pharmacology, primarily due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{14}ClN_{1}O_{3}, with a molecular weight of approximately 255.70 g/mol. The compound features a chlorinated pyridine ring and a methoxy group, which are critical for its biological activity. The cyclopropylmethoxy substituent enhances its lipophilicity and may influence receptor selectivity, making it a candidate for further medicinal chemistry studies.

Preliminary studies indicate that this compound may interact with several biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy metabolism and signal transduction.

- Receptor Modulation : It is hypothesized that the compound interacts with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and could influence cognitive functions and neuroprotection .

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound might exhibit antimicrobial properties as well.

Pharmacological Effects

- Neuroprotective Effects : Research has indicated that derivatives of nicotinic acid can protect neurons from damage, possibly through antioxidant mechanisms or by modulating excitotoxicity pathways.

- Anti-inflammatory Properties : Some studies suggest that nicotinic acid derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Activity : There is potential for this compound to exhibit antimicrobial effects, similar to other nicotinic derivatives that have been studied for their ability to combat bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 5-chloro-2-methylnicotinate | 350597-49-8 | 0.80 |

| Methyl 2-amino-5-chloronicotinate | 50735-33-6 | 0.82 |

| Ethyl 2-amino-5-chloronicotinate | 169495-51-6 | 0.80 |

| Methyl 5-chloro-6-methoxynicotinate | 220656-93-9 | 0.84 |

| Methyl 2-chloro-6-methoxynicotinate | 95652-77-0 | 0.77 |

This table illustrates that while this compound shares structural similarities with other compounds, its specific cyclopropylmethoxy substitution may confer distinctive pharmacological properties.

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

- Study on Neuroprotective Effects : A study demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways.

- Anti-inflammatory Mechanism : Research indicated that another derivative reduced inflammation in models of rheumatoid arthritis by inhibiting NF-kB signaling pathways.

- Antimicrobial Efficacy : A comparative study showed that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.